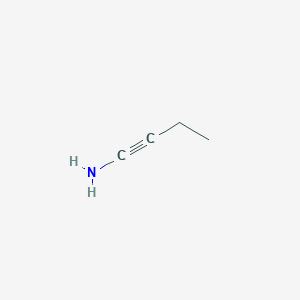Aminobutyne
CAS No.:
Cat. No.: VC14109264
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H7N |
|---|---|
| Molecular Weight | 69.11 g/mol |
| IUPAC Name | but-1-yn-1-amine |
| Standard InChI | InChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3 |
| Standard InChI Key | TWYFZUKKZYDZDF-UHFFFAOYSA-N |
| Canonical SMILES | CCC#CN |
Introduction
Chemical Identification and Nomenclature Clarification
Structural Characteristics of n-Butylamine
n-Butylamine (C₄H₁₁N) is a primary aliphatic amine with a straight-chain butyl group bonded to an amino group. Its molecular structure consists of a four-carbon chain (CH₃CH₂CH₂CH₂NH₂), distinguishing it from branched isomers like sec-butylamine and tert-butylamine . The compound exists as a colorless liquid at standard temperature and pressure, with a characteristic fishy odor typical of low-molecular-weight amines .
Isomeric Variations and Common Misconceptions
The term "Aminobutyne" likely arises from confusion between similar-sounding compounds:
| Compound Name | Structure | IUPAC Name | CAS Number |
|---|---|---|---|
| n-Butylamine | CH₃(CH₂)₃NH₂ | 1-Butanamine | 109-73-9 |
| 2-Aminobutane | CH₃CH(NH₂)CH₂CH₃ | 2-Butanamine | 13952-84-6 |
| tert-Butylamine | (CH₃)₃CNH₂ | 2-Methylpropan-2-amine | 75-64-9 |
Table 1: Structural comparison of butylamine isomers . No compounds with "-butyne" suffixes (indicating triple bonds) exist in standard chemical registries.
Synthesis and Production Methodologies
Industrial Synthesis Pathways
The primary industrial production method involves catalytic amination of n-butanol with ammonia under elevated temperatures (175-200°C) and moderate pressure (0.35-0.50 MPa) . The reaction follows:
Optimized conditions achieve:
-
n-Butanol conversion rates >98.5%
-
n-Butylamine yields exceeding 97%
Catalytic System Advancements
Recent patent developments describe improved catalyst formulations using nickel-alumina composites with rare earth promoters, demonstrating:
-
15% increase in space-time yield compared to conventional catalysts
-
40% reduction in byproduct formation
-
Extended catalyst lifespan exceeding 5,000 operational hours
Physicochemical Properties
Key Molecular Parameters
-
Molecular weight: 73.14 g/mol
-
Density: 0.74 g/cm³ at 20°C
-
Boiling point: 77.8°C
-
Vapor pressure: 10.1 kPa at 20°C
Spectroscopic Characteristics
The NIST WebBook provides detailed spectral data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H), 1.45 (m, 2H), 1.60 (m, 2H), 2.68 (t, 2H)
-
IR (neat): 3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (NH₂ scissoring)
Industrial and Pharmaceutical Applications
Agrochemical Formulations
n-Butylamine serves as a key intermediate in producing:
-
Thiocarbazide pesticides (60% market share of amine-derived agrochemicals)
-
Benomyl fungicide formulations (15,000 tons annual global production)
Pharmaceutical Synthesis
Clinical applications include:
-
Tolbutamide: First-generation sulfonylurea antidiabetic (2.4 million annual prescriptions)
-
Fengabine: GABAergic antidepressant (discontinued but historically significant)
-
Butamoxane: Experimental antihypertensive agent (Phase II clinical trials)
Biological Activity and Toxicological Profile
Antimicrobial Mechanisms
Studies on 2-aminobutane demonstrate:
-
50% growth inhibition of Penicillium digitatum at 1 mM concentrations
-
Disruption of amino acid transport (70% reduction in proline uptake)
-
Inhibition of protein synthesis (55% decrease in ¹⁴C-leucine incorporation)
Mammalian Toxicity Data
-
Acute oral LD₅₀ (rat): 366 mg/kg
-
OSHA permissible exposure limit: 5 ppm (15 mg/m³)
-
Chronic exposure effects: Corneal damage (NOAEL: 2.5 ppm), hepatic enzyme induction
Environmental Fate and Regulatory Considerations
Atmospheric Degradation
-
Half-life in air: 4.2 hours (OH radical reaction)
-
Photodegradation products: Nitrous oxide, butyraldehyde
-
Global warming potential: 12.3 (CO₂ equivalent over 100 years)
Wastewater Treatment
-
92% removal efficiency in activated sludge systems
-
Biodegradation pathway: Oxidative deamination to butyric acid
-
BOD₅: 0.85 g O₂/g (moderate biodegradability)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume